molecular formula C20H40O2 B14240773 [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol CAS No. 350237-59-1

[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol

Cat. No.: B14240773
CAS No.: 350237-59-1
M. Wt: 312.5 g/mol
InChI Key: DSWPRMYGLZQURA-UVHRUJRTSA-N
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Description

[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is a chemical compound with the molecular formula C₂₀H₄₀O₂. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its unique stereochemistry and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols or ethers

Scientific Research Applications

[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol involves its interaction with molecular targets through its epoxide group. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-epoxyphytol
  • (2R,3R,7R,11R)-2,3-epoxy-3,7,11,15-tetramethylhexadecanol

Uniqueness

[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where such structural features are advantageous .

Properties

CAS No.

350237-59-1

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5)19(15-21)22-20/h16-19,21H,6-15H2,1-5H3/t17-,18-,19?,20?/m1/s1

InChI Key

DSWPRMYGLZQURA-UVHRUJRTSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC1(C(O1)CO)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(C(O1)CO)C

Origin of Product

United States

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